molecular formula C15H14Cl2N4O2 B13962028 Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-methyl- CAS No. 52085-52-6

Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-methyl-

Cat. No.: B13962028
CAS No.: 52085-52-6
M. Wt: 353.2 g/mol
InChI Key: MDNMLKKHFHYRGF-UHFFFAOYSA-N
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Description

The compound Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-methyl- is a substituted aromatic amine characterized by a benzamine core with three key functional groups:

  • 4-Azo linkage: Connects the benzamine to a 2-chloro-4-nitrophenyl group, imparting electron-withdrawing effects and chromophoric properties.

The molecular formula is inferred as C₁₅H₁₄Cl₂N₄O₂ (molecular weight ≈ 377.2 g/mol).

Properties

CAS No.

52085-52-6

Molecular Formula

C15H14Cl2N4O2

Molecular Weight

353.2 g/mol

IUPAC Name

N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-methylaniline

InChI

InChI=1S/C15H14Cl2N4O2/c1-20(9-8-16)12-4-2-11(3-5-12)18-19-15-7-6-13(21(22)23)10-14(15)17/h2-7,10H,8-9H2,1H3

InChI Key

MDNMLKKHFHYRGF-UHFFFAOYSA-N

Canonical SMILES

CN(CCCl)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-methyl- typically involves the following steps:

    Diazotization: The starting material, 2-chloro-4-nitroaniline, undergoes diazotization to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with N-(2-chloroethyl)-N-methylbenzenamine to form the azo compound.

The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for temperature and pH control is common to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-methyl- can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring basic conditions or the presence of a catalyst.

Major Products Formed

    Reduction: The reduction of the nitro group results in the formation of an amine derivative.

    Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.

Scientific Research Applications

Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-methyl- has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent bonds with specific amino acid residues in proteins, potentially altering their activity and function. The azo group can also undergo redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with structurally similar azo-benzenamine derivatives:

Compound Name Molecular Formula Molecular Weight Substituents LogP Key Applications/Properties References
Target Compound C₁₅H₁₄Cl₂N₄O₂ 377.2 N-(2-chloroethyl)-N-methyl; 4-azo-(2-Cl-4-NO₂-Ph) ~6 High lipophilicity; potential alkylator
Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl-N-(2-phenoxyethyl)- C₂₂H₂₁ClN₄O₃ 424.89 N-ethyl-N-(2-phenoxyethyl) 6.30 HPLC analysis; high stability
N-(2-butoxyethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethylaniline C₂₀H₂₄ClN₄O₃ 410.89 N-ethyl-N-(2-butoxyethyl) Regulated under GHS; industrial use
Benzenamine, N-(2-chloroethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]-N-ethyl-3-methyl- C₁₈H₁₈Cl₃N₄O₂ 434.7 N-ethyl-3-methyl; 4-azo-(2,6-diCl-4-NO₂-Ph) Enhanced halogenation; unknown bioactivity
Key Observations:
  • Substituent Effects: Chloroethyl vs. Alkyl/Ether Groups: The target compound’s chloroethyl group may confer higher alkylating activity compared to phenoxyethyl or butoxyethyl substituents, which prioritize solubility and steric hindrance . Nitro and Halogen Positioning: The 2-chloro-4-nitro substitution on the azo-linked phenyl enhances electron withdrawal, stabilizing the azo bond. In contrast, 2,6-dichloro substitution (as in ) increases steric hindrance and halogen density.

Biological Activity

Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-methyl- is a complex organic compound classified as an azo compound. It contains a diazo group (-N=N-) that connects two aromatic systems, contributing to its unique chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential applications, and relevant research findings.

The molecular formula of Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-methyl- is C16H16Cl2N4O2C_{16}H_{16}Cl_{2}N_{4}O_{2}, with a molecular weight of approximately 367.23 g/mol. The compound features several functional groups that influence its reactivity and biological interactions, including:

  • Azo group : Contributes to the compound's electrophilic character.
  • Chloroethyl substituent : Imparts potential for nucleophilic substitution reactions.
  • Nitrophenyl group : Enhances electron-withdrawing properties, affecting biological activity.

Mechanisms of Biological Activity

Research indicates that compounds with azo structures can exhibit various biological activities, including:

  • Antitumor Activity : Azo compounds often show potential as anticancer agents due to their ability to inhibit tumor cell proliferation. For instance, structural analogs have been studied for their effects on histone deacetylases (HDACs), which play a crucial role in cancer progression .
  • Electrophilic Reactions : The presence of electron-withdrawing groups like nitro and chloro can enhance electrophilic aromatic substitution reactions, which may lead to the formation of reactive intermediates that interact with biological macromolecules such as proteins and DNA.
  • Apoptosis Induction : Certain studies have shown that related compounds can promote apoptosis in cancer cells by triggering cell cycle arrest and enhancing apoptotic pathways .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Antitumor ActivityInhibitory effects on tumor cell proliferation; potential HDAC inhibitor properties.
Electrophilic ReactivityDemonstrated electrophilic substitution leading to reactive intermediates.
Apoptosis InductionInduced apoptosis in HepG2 cells with significant cell cycle arrest observed.

Notable Research Outcomes

  • In a study examining HDAC inhibitors, compounds structurally related to Benzenamine demonstrated significant selectivity against HDAC3, with an IC50 value indicating potent anticancer activity .
  • Another investigation highlighted the ability of related azo compounds to induce apoptosis in cancer cell lines through mechanisms involving cell cycle disruption and enhanced apoptotic signaling pathways .

Applications

Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-methyl- has potential applications in various fields:

  • Pharmaceuticals : As a precursor for developing new anticancer agents targeting HDACs.
  • Chemical Research : Useful in studies exploring azo coupling reactions and their biological implications.
  • Analytical Chemistry : Can be analyzed using high-performance liquid chromatography (HPLC) methods for purity assessment and pharmacokinetic studies .

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